molecular formula C13H8ClF3S B14569502 1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene CAS No. 61405-43-4

1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene

Cat. No.: B14569502
CAS No.: 61405-43-4
M. Wt: 288.72 g/mol
InChI Key: ZIIMLOHIXNXMHV-UHFFFAOYSA-N
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Description

1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene is an organic compound with the molecular formula C13H8ClF3S It is a derivative of benzene, where a chlorine atom and a trifluoromethylphenylsulfanyl group are substituted at the 1 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene typically involves the reaction of 1-chloro-3-nitrobenzene with 3-(trifluoromethyl)thiophenol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid, followed by diazotization and subsequent reaction with sulfur to introduce the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The trifluoromethyl group can be reduced to a trifluoromethyl anion under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.

Major Products Formed

    Substitution: Formation of 1-amino-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene.

    Oxidation: Formation of 1-chloro-3-{[3-(trifluoromethyl)phenyl]sulfinyl}benzene or 1-chloro-3-{[3-(trifluoromethyl)phenyl]sulfonyl}benzene.

    Reduction: Formation of this compound with a reduced trifluoromethyl group.

Scientific Research Applications

1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its bioactive effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets.

Comparison with Similar Compounds

1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene can be compared with other similar compounds, such as:

    1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfinyl}benzene: Contains a sulfinyl group instead of a sulfanyl group, which affects its reactivity and bioactivity.

    1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfonyl}benzene: Contains a sulfonyl group, making it more oxidized and potentially more reactive.

    1-Chloro-3-{[3-(trifluoromethyl)phenyl]thio}benzene: Similar structure but with a thioether linkage, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

61405-43-4

Molecular Formula

C13H8ClF3S

Molecular Weight

288.72 g/mol

IUPAC Name

1-chloro-3-[3-(trifluoromethyl)phenyl]sulfanylbenzene

InChI

InChI=1S/C13H8ClF3S/c14-10-4-2-6-12(8-10)18-11-5-1-3-9(7-11)13(15,16)17/h1-8H

InChI Key

ZIIMLOHIXNXMHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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